molecular formula C13H7Cl2N3O2 B13324048 2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione

2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione

Cat. No.: B13324048
M. Wt: 308.12 g/mol
InChI Key: BFRWELRGUGJJRF-UHFFFAOYSA-N
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Description

2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyrimidine ring substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized with the pyrimidine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to the allosteric binding site of the receptor, modulating its activity and potentially exerting antipsychotic effects . Additionally, it may inhibit the aggregation of β-amyloid proteins, which is relevant in the context of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((2,6-Dichloropyrimidin-4-YL)methyl)isoindoline-1,3-dione is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H7Cl2N3O2

Molecular Weight

308.12 g/mol

IUPAC Name

2-[(2,6-dichloropyrimidin-4-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C13H7Cl2N3O2/c14-10-5-7(16-13(15)17-10)6-18-11(19)8-3-1-2-4-9(8)12(18)20/h1-5H,6H2

InChI Key

BFRWELRGUGJJRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NC(=N3)Cl)Cl

Origin of Product

United States

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